

Application Note: HPLC Purification of N(alpha)-Dimethylcoprogen

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Compound of Interest

Compound Name: *N(alpha)-Dimethylcoprogen*

Cat. No.: B049162

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Introduction

N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore produced by various fungi, including pathogenic species like *Alternaria longipes* and *Fusarium dimerum*.^[1] Siderophores are low molecular weight, high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition. Due to their role in virulence and their potential as therapeutic agents (e.g., for iron overload disorders or as "Trojan horse" drug delivery vehicles), the purification and characterization of siderophores like **N(alpha)-Dimethylcoprogen** are of significant interest to the scientific community. This application note provides a detailed protocol for the purification of **N(alpha)-Dimethylcoprogen** from fungal culture supernatants using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: HPLC System and Parameters

Parameter	Value
HPLC System	Preparative HPLC System
Column	C18 Reversed-Phase, 5 µm, 10 x 250 mm
Mobile Phase A	Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate	4.0 mL/min
Detection	UV/Vis at 220 nm and 435 nm
Injection Volume	500 µL - 2 mL (sample dependent)
Column Temperature	Ambient

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
5	95	5
25	60	40
30	5	95
35	5	95
40	95	5

Experimental Protocols

1. Production and Extraction of **N(alpha)-Dimethylcoprogen**

This protocol is adapted from general methods for siderophore production from fungal cultures.

Materials:

- Fungal strain (e.g., *Alternaria longipes* or *Fusarium dimerum*)

- Low-iron culture medium (e.g., Grimm-Allen medium)
- Glassware (acid-washed to remove trace iron)
- Shaking incubator
- Centrifuge
- Amberlite XAD-16 resin or equivalent
- Methanol
- Rotary evaporator

Methodology:

- Inoculate the fungal strain into a low-iron culture medium in acid-washed glassware.
- Incubate the culture in a shaking incubator at the optimal temperature and duration for siderophore production by the specific fungal strain (typically 7-14 days at 25-28°C).
- After incubation, remove the fungal biomass by centrifugation (e.g., 8,000 x g for 15 minutes).
- To the cell-free supernatant, add Amberlite XAD-16 resin (approximately 20 g/L) and stir gently at 4°C for 2-4 hours to adsorb the siderophores.
- Collect the resin by filtration and wash with deionized water to remove unbound compounds.
- Elute the bound siderophores from the resin with methanol.
- Concentrate the methanolic eluate using a rotary evaporator at a temperature below 40°C to obtain the crude siderophore extract.
- Redissolve the crude extract in a minimal volume of Mobile Phase A for HPLC purification.

2. HPLC Purification of **N(alpha)-Dimethylcoprogen**

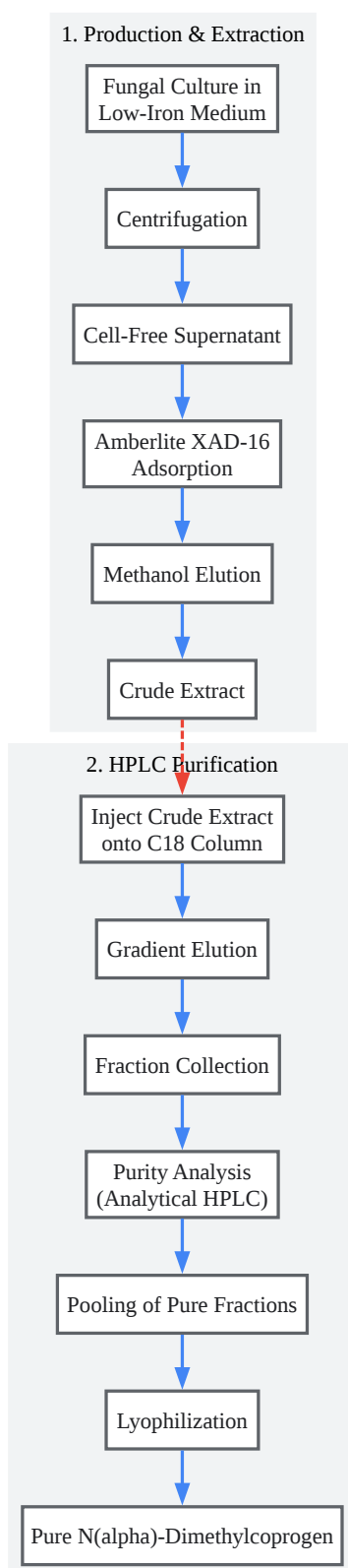
Materials and Equipment:

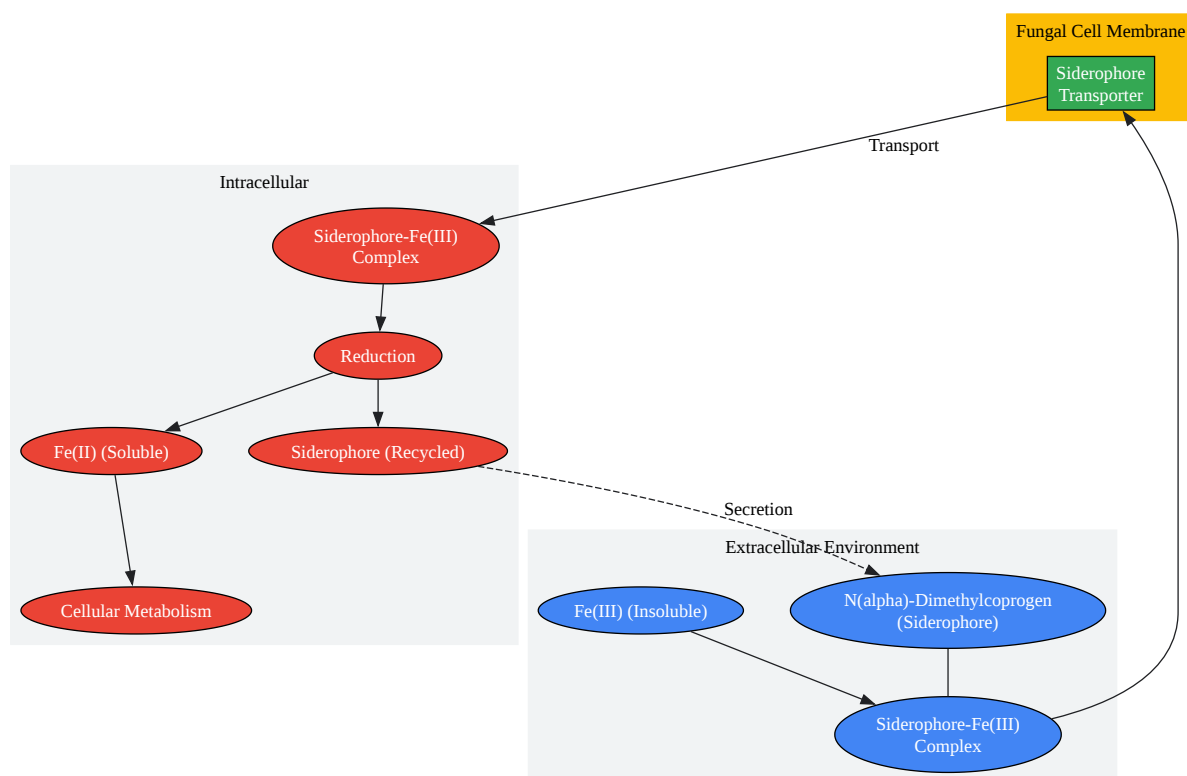
- Preparative HPLC system with a UV/Vis detector
- C18 reversed-phase preparative column (e.g., 5 μ m, 10 x 250 mm)
- Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
- Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
- Crude **N(alpha)-Dimethylcoprogen** extract
- Fraction collector

Methodology:

- Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 4.0 mL/min.
- Filter the redissolved crude extract through a 0.45 μ m syringe filter.
- Inject the filtered sample onto the equilibrated column.
- Run the gradient program as detailed in Table 2.
- Monitor the elution profile at 220 nm (for the peptide backbone) and 435 nm (for the iron-siderophore complex).
- Collect fractions corresponding to the major peaks observed in the chromatogram using a fraction collector.
- Analyze the collected fractions for purity using analytical HPLC with a similar gradient profile on a smaller dimension C18 column.
- Pool the pure fractions containing **N(alpha)-Dimethylcoprogen**.
- Remove the solvent from the pooled fractions by lyophilization or rotary evaporation to obtain the purified **N(alpha)-Dimethylcoprogen**.

Mandatory Visualization





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References

- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
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